1-Methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula and a molecular weight of 143.57 g/mol. It is identified by the CAS number 26214-68-6 and is known for its applications in organic synthesis, particularly in the preparation of various pyrimidine derivatives. This compound plays a significant role in the development of fluorescent agents and minor groove binders, which are crucial in biochemical research and applications.
This compound belongs to the class of carbonyl chlorides, which are characterized by the presence of a carbonyl group (C=O) attached to a chlorine atom. It is also categorized under heterocyclic compounds due to the presence of a pyrrole ring.
The synthesis of 1-methylpyrrole-2-carbonyl chloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with thionyl chloride. This reaction results in the formation of the corresponding acyl chloride through an acylation process.
Technical Details:
The molecular structure of 1-methylpyrrole-2-carbonyl chloride features a pyrrole ring substituted with a methyl group at the nitrogen atom and a carbonyl chloride functional group at the second position. The structural formula can be represented as:
1-Methylpyrrole-2-carbonyl chloride can participate in several chemical reactions, including nucleophilic acyl substitution, where it reacts with amines to form amides or with alcohols to yield esters.
Technical Details:
The mechanism of action for reactions involving 1-methylpyrrole-2-carbonyl chloride generally follows these steps:
1-Methylpyrrole-2-carbonyl chloride is widely used in scientific research for:
1-Methylpyrrole-2-carbonyl chloride (CAS 26214-68-6) serves as a highly reactive acylating agent in organic synthesis due to the electrophilic carbonyl carbon in its acyl chloride functional group. This reactivity enables efficient formation of carbon-heteroatom and carbon-carbon bonds through nucleophilic acyl substitution reactions. The mechanism proceeds via a tetrahedral intermediate where nucleophiles attack the electrophilic carbonyl carbon, followed by chloride departure. The electron-rich pyrrole ring significantly influences this process—while the methyl group at the 1-position provides steric stabilization without substantially altering ring electronics, the heterocyclic system's inherent aromaticity contributes to the compound's stability during reactions [1] [8] [9].
The compound's regioselectivity profile favors N-acylation with amines and O-acylation with alcohols over competing ring substitutions. This chemoselectivity makes it particularly valuable for constructing complex molecules where pyrrole motifs are essential, such as in pharmaceutical intermediates and agrochemicals. Kinetic studies reveal second-order reaction kinetics (first-order in both acyl chloride and nucleophile) in aprotic solvents, with reaction rates substantially increasing when tertiary amines are present as catalysts or acid scavengers [6] [9]. The following table compares reactivity with various nucleophiles:
Table 1: Nucleophilic Acyl Substitution Reactivity Profile
Nucleophile Class | Example | Product Formed | Relative Rate | Key Applications |
---|---|---|---|---|
Primary Amines | n-Butylamine | Amide | Very Fast (t₁/₂ < 1 min) | Pharmaceutical intermediates |
Secondary Amines | Dimethylamine | Amide | Fast (t₁/₂ ≈ 5 min) | Agrochemical synthesis |
Alcohols | Ethanol | Ester | Moderate (t₁/₂ ≈ 30 min) | Polymer precursors |
Water | H₂O | Carboxylic acid | Instantaneous | Hydrolysis reactions |
Enolates | Acetylacetone | β-Diketone | Slow (t₁/₂ ≈ 2 hr) | Chelating agents |
The synthesis of 1-methylpyrrole-2-carbonyl chloride predominantly occurs through chlorination of 1-methylpyrrole-2-carboxylic acid using reactive chlorinating agents. Two principal mechanisms operate:
Oxalyl Chloride Mechanism: This proceeds through a concerted addition-elimination pathway. Oxalyl chloride initially forms a mixed anhydride with the carboxylic acid, which subsequently undergoes chloride attack to yield the acyl chloride with liberation of CO and CO₂. The reaction exhibits pseudo-first-order kinetics when conducted in excess oxalyl chloride, typically reaching completion within 2-4 hours at 60-70°C in toluene [5] [8].
Thionyl Chloride Mechanism: This involves SN₂-type displacement where the carboxylic oxygen attacks sulfur in SOCl₂, leading to a chlorosulfite intermediate. The decomposition of this intermediate occurs via an intramolecular displacement where chloride attacks the carbonyl carbon, releasing SO₂. Catalytic amounts of DMF (< 0.1 equiv) dramatically accelerate this process by forming the highly reactive Vilsmeier reagent [5] [8].
Critical reaction parameters include strict anhydrous conditions (water content < 50 ppm) and temperature control (typically 0-5°C initially, followed by gradual warming). The chlorination exhibits exceptional chemoselectivity due to the carboxylic acid group's significantly higher reactivity compared to the aromatic pyrrole ring, preventing undesirable ring halogenation. Post-reaction purification typically employs reduced-pressure distillation (bp 92-94°C/12 mmHg) or crystallization to obtain the pure acyl chloride as a colorless to pale yellow liquid with ≥95% purity [1] [5] [8].
Table 2: Chlorinating Agent Efficiency Comparison
Chlorinating Agent | Catalyst | Temperature | Reaction Time | Yield | Key Byproducts |
---|---|---|---|---|---|
Oxalyl chloride | None | 65-70°C | 3 hr | 92% | CO, CO₂ |
Oxalyl chloride | DMF (0.05 eq) | 25°C | 45 min | 95% | CO, CO₂ |
Thionyl chloride | None | Reflux | 8 hr | 85% | SO₂ |
Thionyl chloride | DMF (0.1 eq) | 60°C | 2 hr | 90% | SO₂ |
Phosphorus trichloride | Pyridine | 80°C | 6 hr | 78% | H₃PO₃ |
The choice of solvent profoundly impacts both the reaction kinetics and product stability during 1-methylpyrrole-2-carbonyl chloride synthesis. Optimal solvents must fulfill three critical requirements: (1) Effective reactant dissolution at reaction temperatures, (2) Minimization of hydrolysis, and (3) Compatibility with chlorinating agents.
Nonpolar aprotic solvents (toluene, dichloromethane) demonstrate superior performance due to their low nucleophilicity and water exclusion capabilities. Toluene (ε = 2.38) is particularly advantageous for high-temperature chlorinations (60-80°C) as its boiling point (110°C) permits efficient water azeotrope removal. Dichloromethane (ε = 8.93), despite its higher polarity, remains effective at lower temperatures (0-25°C) due to excellent solubility of both carboxylic acid precursors and chlorinating agents. Studies confirm that solvent dielectric constants between 2-10 maximize reaction rates while minimizing decomposition pathways [5] [7].
Polar aprotic solvents like acetonitrile (ε = 37.5) accelerate reactions but necessitate rigorous drying due to increased hydrolysis risk. Notably, ethereal solvents (THF, dioxane) are unsuitable as they react with chlorinating agents. Solvent optimization data reveals that toluene provides the optimal balance: maintaining a reaction concentration of 0.5-1.0M prevents viscosity issues during stirring while allowing efficient heat transfer. Post-reaction, the solvent also influences product storage stability—solutions in toluene (1.0M) stored at -20°C under argon maintain >95% purity for >30 days, whereas dichloromethane solutions show ≈5% decomposition under identical conditions [5] [7].
Tertiary amines function as multifunctional catalysts in acyl chloride formation and subsequent transformations:
Acid Scavenging: Amines stoichiometrically neutralize HCl generated during chlorination (R-COOH + SOCl₂ → R-COCl + SO₂ + HCl), shifting the equilibrium toward product formation. This prevents acid-mediated decomposition pathways particularly relevant to acid-sensitive heterocycles like pyrroles.
Nucleophilic Catalysis: Amines with appropriate steric profiles (e.g., DIPEA, DMAP) form reactive acylammonium intermediates that are more susceptible to chloride displacement than the original carboxylic acid. The catalytic cycle involves: (a) amine attack on the carbonyl carbon to form a tetrahedral intermediate, (b) chloride expulsion generating an acylammonium species, and (c) chloride attack on this intermediate yielding the acyl chloride and regenerating the amine catalyst. This pathway lowers the activation energy barrier by approximately 15-20 kcal/mol compared to uncatalyzed chlorination [5] [7].
Steric and electronic tuning significantly impacts catalytic efficiency. Triethylamine exhibits moderate activity (turnover frequency ≈ 5 hr⁻¹), while 4-dimethylaminopyridine (DMAP) demonstrates superior performance (TOF ≈ 50 hr⁻¹) due to its dual functionality—the nucleophilic pyridine nitrogen and dimethylamino group's electron-donation create a "push-pull" activation mechanism. However, bulkier amines like diisopropylethylamine (DIPEA) are preferred when minimizing ester byproduct formation is critical, as their steric bulk reduces nucleophilic attack on the product acyl chloride [5].
Table 3: Tertiary Amine Performance in Chlorination Reactions
Tertiary Amine | Structure | pKa (conj. acid) | Relative Rate Acceleration | Common Applications | Byproduct Formation Risk |
---|---|---|---|---|---|
Triethylamine | Et₃N | 10.75 | 5× | General synthesis | Moderate |
Diisopropylethylamine | (iPr)₂EtN | 11.40 | 8× | Peptide coupling | Low |
4-Dimethylaminopyridine | DMAP | 9.70 | 25× | Esterification | High |
N-Methylmorpholine | NMM | 7.40 | 3× | Industrial processes | Moderate |
1,8-Diazabicycloundec-7-ene | DBU | 13.5 | 15× | Difficult substrates | High |
All listed compounds in article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7